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yl)piperazine-1-carboxylate

Cat. No.: B143907

\ J

Vilazodone, an antidepressant agent, functions as a selective serotonin reuptake inhibitor
(SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] Its synthesis is typically
achieved through a convergent pathway, which involves the preparation of two key
intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)benzofuran-2-
carboxamide. These intermediates are then coupled to form the final vilazodone molecule.[1]
This guide provides a detailed overview of the common synthetic routes for these crucial
intermediates, including experimental protocols and quantitative data.

Synthesis of Intermediate 1: 3-(4-chlorobutyl)-1H-
indole-5-carbonitrile

This key intermediate can be synthesized through several routes, primarily starting from 5-
cyanoindole or 4-cyanoaniline.

Route A: Friedel-Crafts Acylation/Reduction of 5-
Cyanoindole

A prevalent industrial method involves the Friedel-Crafts acylation of 5-cyanoindole with 4-
chlorobutyryl chloride, followed by the reduction of the resulting ketone to yield the desired
chlorobutyl intermediate.[1][2]
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Figure 1: Synthesis via Friedel-Crafts Acylation/Reduction.

Quantitative Data for Route A
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Experimental Protocols for Route A

Protocol 1: Synthesis of 3-(4-chlorobutyryl)-5-cyanoindole[1]

o Reaction Setup: Suspend a Lewis acid catalyst like aluminum chloride (AICI3) in a suitable

solvent such as nitromethane in a reaction vessel.

» Addition of Acyl Chloride: Cool the suspension to 0-10°C in an ice bath. Slowly add 4-

chlorobutyryl chloride (1.15 eq) to the mixture while maintaining the temperature.

» Addition of 5-Cyanoindole: Dissolve 5-cyanoindole (1.0 eq) in nitromethane and add it

dropwise to the reaction mixture.

o Reaction: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC).

Work-up: Upon completion, carefully pour the reaction mixture into ice water. Separate the
organic layer and extract the aqueous layer with dichloromethane. Combine the organic
layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure to obtain the crude product.

Protocol 2: Reduction to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile[1]
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e Reaction Setup: Dissolve the crude 3-(4-chlorobutyryl)-5-cyanoindole from the previous step
in a suitable solvent such as tetrahydrofuran in a round-bottom flask.

e Reduction: Add a reducing agent (e.g., sodium borohydride in trifluoroacetic acid).
o Reaction: Stir the reaction mixture for 1-8 hours at room temperature, monitoring by TLC.

o Work-up: Once the reaction is complete, pour the reaction mixture into water. Extract the
product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic
layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

Route B: Fischer Indole Synthesis

An alternative approach utilizes the Fischer indole synthesis, starting from 4-cyanoaniline. This
method involves diazotization followed by a cyclization reaction with 6-chlorohexanal.[3]
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Figure 2: Synthesis via Fischer Indole Synthesis.

Quantitative Data for Route B
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Experimental Protocol for Route B[3][4]

This route is described as a "telescopic approach,” suggesting that intermediates may not be
isolated.

e Diazotization: 4-Cyanoaniline is converted to the corresponding diazonium salt using sodium
nitrite (NaNO2) and hydrochloric acid (HCI). This is then reduced to form 4-
cyanophenylhydrazine.

e Fischer Indole Synthesis: The resulting 4-cyanophenylhydrazine is reacted with an
enolizable ketone or aldehyde, in this case, 6-chlorohexanal, to form a phenylhydrazone.

e Cyclization: The phenylhydrazone intermediate undergoes an acid-catalyzed cyclization,
which, through the loss of ammonia, affords the final indole product.

Synthesis of Intermediate 2: 5-(1-
piperazinyl)benzofuran-2-carboxamide

The synthesis of the second key intermediate often begins with a substituted benzofuran
derivative.

Route C: Aromatic Nucleophilic Substitution

A common pathway involves the reaction of 5-bromobenzofuran-2-carboxamide with
piperazine.
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Figure 3: Synthesis via Aromatic Nucleophilic Substitution.

Quantitative Data for Route C
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Experimental Protocol for Route C[3]

Piperazine Introduction: A mixture of 5-bromobenzofuran-2-carboxylic acid (1.0 mol) and

piperazine (5.0 mol) is heated to 140°C and stirred for 6 hours.

o Work-up and Recycling: After cooling, hydrochloric acid is added to the reaction solution. The
unreacted starting material precipitates and can be recovered by filtration. The filtrate
containing the product is then treated with a potassium hydroxide solution until the pH is 6-7.

o Extraction: The solution is extracted with chloroform. The combined organic layers are dried
and concentrated to yield the crude product as a faint yellow solid.

e Amidation: The resulting carboxylic acid is converted to the final carboxamide in two steps
without isolation by treatment with thionyl chloride (SOCI2) and then ammonia (NH3).

Route D: Multi-step Synthesis from 5-
Nitrosalicylaldehyde

This pathway involves building the molecule from a simpler starting material through a series of

transformations.
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Figure 4: Multi-step synthesis from 5-Nitrosalicylaldehyde.

Experimental Protocol for Route D[5]

e Benzofuran Formation: 5-Nitrosalicylaldehyde reacts with ethyl bromoacetate under the
action of potassium carbonate, followed by hydrolysis to yield 5-nitrobenzofuran-2-carboxylic
acid.

o Amidation: The carboxylic acid is reacted with isobutyl chloroformate and then aqueous
ammonia to give 5-nitrobenzofuran-2-carboxamide.

e Reduction: The nitro group is reduced to an amine using a reducing agent like sodium
hydrosulfite to give 5-aminobenzofuran-2-carboxamide.
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e Piperazine Ring Formation: The intermediate is cyclized with bis(2-chloroethyl)amine in the
presence of a base to form the final product, 5-(1-piperazinyl)benzofuran-2-carboxamide.

Final Step: Condensation to Vilazodone

The final step in the convergent synthesis is the coupling of the two key intermediates via a
nucleophilic substitution reaction.[1]
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Figure 5: Final Condensation to Vilazodone.

Quantitative Data for Final Condensation

| Reactants | Reagents/Conditions | Product | Yield | Purity | Reference | | :--- | :-—- | === | i-=- | :---
| :--- ] :--- | | Intermediate 1 & Intermediate 2 | Et3N, K2CO3 | Vilazodone | 65% | 99% |[3] | |
Intermediate 1 & Intermediate 2 | NaHCO3, KI, DMF, 100°C | Vilazodone | - | - [[5] |

Experimental Protocol for Final Condensation[1][5]

e Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
(1.0 eqg) and 5-(1-piperazinyl)benzofuran-2-carboxamide (1.0 eq) in a suitable solvent such
as dimethylformamide (DMF).
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» Addition of Base: Add a base, such as potassium carbonate (K2CO3) and triethylamine
(Et3N), or sodium bicarbonate and a catalyst like potassium iodide (KI).

» Reaction: Heat the reaction mixture to approximately 100°C and stir overnight. Monitor the
reaction's progress by TLC.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the
reaction mixture into water to precipitate the crude vilazodone.

 Purification: The crude product can be collected by filtration and purified by recrystallization
from a suitable solvent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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